N-(3-CHLORO-2-METHYLPHENYL)-N'-(2-PYRAZINYL)UREA
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is a chemical compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 3-chloro-2-methylaniline with 2-pyrazinecarboxylic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of N-(3-CHLORO-2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-N’-(2-PYRIDYL)UREA: Similar structure but with a pyridyl group instead of a pyrazinyl group.
N-(3-CHLORO-2-METHYLPHENYL)-N’-(2-THIAZOLYL)UREA: Contains a thiazolyl group instead of a pyrazinyl group.
N-(3-CHLORO-2-METHYLPHENYL)-N’-(2-IMIDAZOLYL)UREA: Features an imidazolyl group instead of a pyrazinyl group.
Uniqueness
N-(3-CHLORO-2-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of the pyrazinyl group, which can impart distinct chemical and biological properties compared to other similar compounds. The pyrazinyl group may enhance the compound’s ability to interact with specific molecular targets, leading to unique biological activities.
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyrazin-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-8-9(13)3-2-4-10(8)16-12(18)17-11-7-14-5-6-15-11/h2-7H,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNZCOABXITQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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